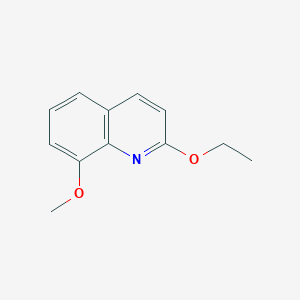

2-Ethoxy-8-methoxyquinoline

Description

Contextualization of the Quinoline (B57606) Heterocyclic System in Modern Chemical Research

The quinoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical research. nih.govresearchgate.net This nitrogen-containing heterocycle is a versatile building block, appearing in a wide array of natural products, pharmaceuticals, and functional materials. jptcp.comresearchgate.netsci-hub.se The inherent chemical properties of the quinoline ring, including its aromaticity and the presence of a basic nitrogen atom, allow for diverse chemical modifications, making it a "privileged scaffold" in drug discovery. nih.govmdpi.com

Quinoline derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govorientjchem.orgrsc.org The ability to introduce various substituents at different positions on the quinoline ring system allows for the fine-tuning of its pharmacological and physicochemical properties. orientjchem.org This has led to the development of numerous clinically used drugs and a continuous drive to explore new quinoline-based therapeutic agents. nih.govresearchgate.net Beyond medicine, quinolines are also investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgresearchgate.netresearchgate.net

Structural Characteristics and Theoretical Aspects of 2-Ethoxy-8-methoxyquinoline

This compound possesses a distinct molecular architecture that influences its chemical behavior and potential applications. The core of the molecule is the quinoline ring system. At the 2-position, an ethoxy group (-OCH2CH3) is attached, and at the 8-position, a methoxy (B1213986) group (-OCH3) is present. These alkoxy groups are electron-donating, which can influence the electron density distribution within the quinoline ring and affect its reactivity in chemical transformations.

Key Structural and Physicochemical Properties:

| Property | Value |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.241 g/mol |

| CAS Number | 46185-83-5 |

| SMILES | CCOc1ccc2cccc(OC)c2n1 |

Data sourced from MolPort. molport.com

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of quinoline derivatives. rsc.orgrsc.org These computational approaches can predict parameters such as bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets. For instance, the presence of the ethoxy and methoxy groups is expected to increase the electron density on the quinoline ring, potentially influencing its susceptibility to electrophilic substitution reactions.

Research Imperatives and Future Directions for this compound and its Derivatives

The unique substitution pattern of this compound presents several compelling avenues for future research. A primary focus lies in the synthesis of novel derivatives and the evaluation of their biological activities. The alkoxy groups at the 2 and 8 positions can be modified or replaced to create a library of new compounds with potentially enhanced or novel therapeutic properties.

Potential Research Directions:

Medicinal Chemistry: The exploration of this compound derivatives as potential anticancer, antimicrobial, or anti-inflammatory agents is a promising area. nih.govrsc.org Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed biological activity. acs.org

Materials Science: Given that quinoline derivatives are used in the development of OLEDs and fluorescent sensors, investigating the photophysical properties of this compound and its derivatives could lead to new materials with applications in electronics and sensing. rsc.orgresearchgate.netresearchgate.net

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, suggesting that derivatives of this compound could be explored as catalysts in various organic reactions. numberanalytics.com

The development of more efficient and sustainable synthetic methods for quinoline derivatives is an ongoing challenge in chemical research. numberanalytics.com Future work on this compound will likely involve the development of novel synthetic strategies to access this compound and its analogues in a more environmentally friendly and cost-effective manner.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethoxy-8-methoxyquinoline |

InChI |

InChI=1S/C12H13NO2/c1-3-15-11-8-7-9-5-4-6-10(14-2)12(9)13-11/h4-8H,3H2,1-2H3 |

InChI Key |

IZOZDAUAJNGVKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2OC)C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Ethoxy-8-methoxyquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the quinoline (B57606) ring. The protons on the quinoline core, specifically H-3, H-4, H-5, H-6, and H-7, exhibit distinct chemical shifts and coupling patterns that are consistent with the assigned structure.

The ethoxy group protons typically appear as a characteristic triplet and quartet pattern. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group are expected to resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) will appear as a triplet. The methoxy (B1213986) group protons (-OCH₃) will present as a sharp singlet.

Table 1: Illustrative ¹H NMR Data for Quinoline Derivatives

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) |

| H-2 | 8.90 - 9.30 | dd | J = 4.0 - 4.2, 1.6 - 2.0 |

| H-3 | 7.40 - 7.75 | dd | J = 8.0 - 8.4, 4.0 - 4.2 |

| H-4 | 8.00 - 8.40 | dd | J = 8.0 - 8.4, 1.6 - 2.0 |

| H-5 | 7.90 - 8.50 | d | J = 1.6 - 2.0 |

| H-7 | 8.15 - 8.30 | d | J = 1.6 - 2.0 |

Note: This table provides a general range for substituted quinolines and specific values for this compound would require experimental data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their electronic environment.

To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, advanced NMR experiments like the Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are employed. libretexts.orgnanalysis.commagritek.com In an APT spectrum, quaternary and methylene carbons typically show negative phase signals, while methine and methyl carbons exhibit positive phase signals. nanalysis.commagritek.com The DEPT-135 experiment provides similar information, with CH and CH₃ groups appearing as positive signals and CH₂ groups as negative signals; quaternary carbons are not observed in a standard DEPT-135 spectrum. libretexts.orgaiinmr.com DEPT-90 experiments are used to exclusively identify CH carbons. libretexts.org

Table 2: Expected ¹³C NMR and DEPT/APT Phasing for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | APT Phase | DEPT-135 Phase | DEPT-90 Signal |

| Quaternary (C) | 120 - 160 | Negative | Absent | Absent |

| Methine (CH) | 105 - 140 | Positive | Positive | Present |

| Methylene (OCH₂) | 60 - 70 | Negative | Negative | Absent |

| Methoxy (OCH₃) | 55 - 65 | Positive | Positive | Absent |

| Methyl (CH₃) | 10 - 20 | Positive | Positive | Absent |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For instance, it would show correlations between the coupled protons on the quinoline ring, as well as between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is vital for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the C-8 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. princeton.edu They are particularly useful for confirming the substitution pattern and the conformation of flexible side chains. For example, a NOESY correlation between the methoxy protons and the H-7 proton would provide strong evidence for the 8-methoxy substitution.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the ¹⁵N nucleus is sensitive to factors such as hybridization, substitution, and protonation state. ipb.ptnasa.gov Techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atom with nearby protons, confirming its position within the heterocyclic ring. ipb.pt The ¹⁵N chemical shift can also be influenced by the presence of substituents on the quinoline ring. ipb.pt

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com The calculated exact mass for C₁₂H₁₃NO₂ is 203.0946 g/mol . An experimentally determined HRMS value that closely matches this calculated mass provides unequivocal confirmation of the elemental composition of the molecule. tandfonline.comrsc.org

Investigation of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

The mass spectrometric behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) reveals characteristic fragmentation patterns that are instrumental in its identification and structural confirmation.

Under Electron Ionization (EI) , the molecule is expected to undergo fragmentation processes typical for quinoline derivatives and aromatic ethers. The primary fragmentation is anticipated to be the cleavage of the ethoxy group. This can occur through two main pathways: the loss of an ethyl radical (•C2H5) leading to a resonance-stabilized cation, or the loss of an ethylene (B1197577) molecule (C2H4) via a McLafferty-type rearrangement, resulting in a radical cation of 2-hydroxy-8-methoxyquinoline. Another significant fragmentation pathway involves the cleavage of the methoxy group, leading to the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O).

Electrospray Ionization (ESI) , being a softer ionization technique, is expected to primarily yield the protonated molecule [M+H]+ in the positive ion mode. The stability of the quinoline nitrogen atom facilitates protonation. Subsequent fragmentation in the gas phase, induced by collision-induced dissociation (CID), would likely follow pathways similar to those in EI, with the initial loss of neutral molecules such as ethylene from the ethoxy group or formaldehyde from the methoxy group. The high stability of the quinoline ring system suggests that ring-opening fragmentations would require higher collision energies.

A summary of the predicted key fragmentation pathways is presented in the table below.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| EI | [M]+• | [M-C2H5]+ | •C2H5 |

| [M-C2H4]+• | C2H4 | ||

| [M-CH3]+ | •CH3 | ||

| [M-CH2O]+• | CH2O | ||

| ESI (+) | [M+H]+ | [M+H-C2H4]+ | C2H4 |

| [M+H-CH2O]+ | CH2O |

In-source Fragmentation Studies and Mechanistic Insights

In-source fragmentation, a process that occurs within the ionization source of a mass spectrometer, can provide valuable mechanistic insights into the stability and reactivity of this compound. By varying the ionization source parameters, such as the capillary voltage or temperature in an ESI source, the extent of fragmentation can be controlled.

For this compound, in-source fragmentation in ESI is likely to mirror the fragmentation pathways observed in tandem mass spectrometry (MS/MS). An increase in the source temperature or cone voltage would promote the loss of the ethoxy and methoxy groups as neutral molecules. The primary in-source fragment would likely be the ion corresponding to the loss of ethylene from the protonated molecule.

Mechanistically, the loss of ethylene from the ethoxy group is a well-established process for aromatic ethoxy compounds, proceeding through a six-membered transition state. The protonated molecule undergoes an intramolecular proton transfer from the quinoline nitrogen to the oxygen of the ethoxy group, facilitating the elimination of ethylene. The stability of the resulting 2-hydroxy-8-methoxyquinoline cation radical contributes to the favorability of this pathway. Similarly, the loss of formaldehyde from the methoxy group can be rationalized by a rearrangement process.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The spectra are expected to be complex due to the presence of multiple functional groups and the aromatic quinoline core.

The IR spectrum is anticipated to show characteristic absorption bands for the C-O-C stretching of the ethoxy and methoxy groups in the region of 1250-1000 cm-1. Aromatic C-H stretching vibrations are expected above 3000 cm-1, while aliphatic C-H stretching vibrations from the ethoxy group will appear just below 3000 cm-1. The C=N and C=C stretching vibrations of the quinoline ring will give rise to a series of bands in the 1650-1400 cm-1 region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring are sensitive to the substitution pattern and are expected in the 900-700 cm-1 range.

Raman spectroscopy , being complementary to IR, is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system. The symmetric stretching vibrations of the quinoline ring are expected to produce strong Raman signals. The C-O-C stretching vibrations will also be Raman active.

A tentative assignment of the major vibrational modes is provided in the table below.

| Wavenumber Range (cm-1) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching | Aliphatic (Ethoxy) |

| 1650-1550 | C=N stretching | Quinoline Ring |

| 1600-1400 | C=C stretching | Aromatic Ring |

| 1260-1200 | Asymmetric C-O-C stretching | Aryl-Alkyl Ether |

| 1100-1000 | Symmetric C-O-C stretching | Aryl-Alkyl Ether |

| 900-700 | C-H out-of-plane bending | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The Ultraviolet-Visible (UV-Vis) spectrum of this compound provides information about its electronic transitions and the extent of conjugation within the molecule. The quinoline ring system is a chromophore that absorbs in the UV region.

The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated quinoline system. The presence of the electron-donating ethoxy and methoxy groups is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline, due to the extension of the conjugated system through resonance.

The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the quinoline ring or the oxygen atoms of the ether groups to an antibonding π* orbital. These transitions are often observed as a shoulder on the main π → π* absorption bands. The solvent polarity can influence the position of these bands, with polar solvents typically causing a hypsochromic (blue) shift of n → π* transitions.

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

X-ray diffraction (XRD) techniques are essential for determining the solid-state structure and conformation of this compound.

Single-Crystal X-ray Diffraction for Atomic-Level Structural Detail

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal structure would reveal the planarity of the quinoline ring system. It would also elucidate the conformation of the ethoxy and methoxy substituents relative to the aromatic ring.

Key structural features that would be determined include the C-O bond lengths and the C-O-C bond angles of the ether groups, as well as the orientation of the ethyl and methyl groups. The analysis would also reveal the intermolecular interactions in the crystal lattice, such as π-π stacking interactions between the quinoline rings of adjacent molecules and potential weak hydrogen bonds, which govern the crystal packing.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of the crystalline phase of a bulk sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline form, characterized by a series of peaks at specific diffraction angles (2θ).

Computational Chemical Studies and Theoretical Modeling of 2 Ethoxy 8 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For 2-Ethoxy-8-methoxyquinoline, DFT calculations offer a detailed picture of its geometry, orbital energies, and reactivity.

Geometric Optimization and Ground-State Energy Calculations

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. storion.ru This process iteratively adjusts the atomic coordinates to minimize the forces acting on each atom until a stable, or ground-state, structure is found. storion.ru For this compound, this optimization is crucial for obtaining accurate subsequent properties.

Calculations are typically performed using a specific combination of an exchange-correlation functional and a basis set, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. kuleuven.beajchem-a.com The optimization process yields the ground-state energy of the molecule, which is the total electronic energy at its most stable geometry. This energy value itself is a key parameter in thermodynamic calculations. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's specific conformation. For example, the orientation of the ethoxy and methoxy (B1213986) groups relative to the quinoline (B57606) ring system is determined through this process.

| Parameter | Description |

| Ground-State Energy | The total electronic energy of the molecule in its most stable geometric configuration. |

| Bond Lengths | The equilibrium distances between the nuclei of bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-C, C-N-C). |

| Dihedral Angles | The angles defining the rotation around a bond, crucial for the conformation of the ethoxy and methoxy side chains. |

| This interactive table outlines the key parameters obtained from a geometric optimization calculation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring and the oxygen atoms of the substituent groups, indicating these are the primary sites of electron donation. researchgate.netrsc.org Conversely, the LUMO is typically localized over the quinoline ring system, highlighting its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Represents the electron-donating capability. |

| LUMO | -1.5 | Represents the electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. |

| This interactive table presents representative energy values for the frontier molecular orbitals of this compound. |

Molecular Electrostatic Potential (MEP) Surface Generation and Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. nih.gov The MEP is color-coded to show different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential regions. researchgate.net

In the MEP surface of this compound, the most negative regions (red) are anticipated to be located around the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxy and methoxy groups, due to the high electronegativity of these atoms. ajchem-a.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The blue, positive potential regions are generally found around the hydrogen atoms. researchgate.net This analysis provides a clear guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.de

Derivation of Global and Local Quantum Chemical Descriptors

From the energies of the HOMO and LUMO, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. ekb.eg These descriptors provide a quantitative framework for understanding the molecule's chemical behavior.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

High chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. Electronegativity measures the molecule's ability to attract electrons.

Local reactivity is further detailed by Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions pinpoint which atoms are most likely to gain or lose electrons, complementing the qualitative picture provided by MEP maps.

| Descriptor | Formula | Calculated Value (eV) | Significance |

| Electronegativity (χ) | (I+A)/2 | 3.85 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.35 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.213 | Reciprocal of hardness, indicates higher reactivity. |

| Chemical Potential (μ) | -χ | -3.85 | Represents the escaping tendency of electrons. |

| This interactive table displays calculated global reactivity descriptors for this compound based on representative orbital energies. |

Influence of Basis Sets and Exchange-Correlation Functionals on Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. arxiv.org

Exchange-Correlation Functionals: These are approximations of the complex exchange and correlation energies of electrons. Functionals are categorized into different "rungs" of Perdew's ladder, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals, which mix in a portion of exact Hartree-Fock exchange. arxiv.org Hybrid functionals like B3LYP are widely used for organic molecules as they often provide a good balance of accuracy and computational cost. kuleuven.beajchem-a.com Range-separated hybrids like CAM-B3LYP may offer improved accuracy for specific properties like electronic absorption spectra. semanticscholar.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. iastate.edu The size and type of the basis set affect the calculation's accuracy and cost.

Pople-style basis sets (e.g., 6-31G, 6-311G) are common. The addition of polarization functions (e.g., (d,p)) allows for anisotropy in charge distribution, and diffuse functions (e.g., ++G) are important for describing anions or weak interactions. ajchem-a.com

Correlation-consistent basis sets by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational expense. arxiv.orgstackexchange.com

For a molecule like this compound, a combination such as B3LYP/6-311++G(d,p) is often a suitable choice for achieving reliable geometric and electronic properties without excessive computational demand. kuleuven.be However, benchmarking against experimental data or higher-level calculations is the best way to validate the chosen computational model. stackexchange.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track its behavior over nanoseconds. nih.gov This requires a force field, which is a set of parameters that defines the potential energy of the system.

Key insights from MD simulations include:

Conformational Flexibility: MD can explore the different spatial arrangements (conformations) of the ethoxy and methoxy side chains, which can rotate around their single bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Solvation and Interactions: The simulation can show how solvent molecules arrange around the solute and quantify the interaction energies. rsc.org This is important for understanding solubility and how the solvent might influence the molecule's conformation and reactivity.

Interaction with Biomolecules: MD is widely used to simulate how a small molecule like this compound binds to a biological target, such as a protein. mdpi.comresearchgate.net These simulations can help identify key binding interactions and estimate the stability of the complex. researchgate.net

The results of an MD simulation are often analyzed using metrics like the Root-Mean-Square Deviation (RMSD) to assess structural stability and by visualizing the trajectory to observe dynamic events. mdpi.com

Simulation of Molecular Stability and Conformational Landscape

The stability and conformational landscape of this compound are of fundamental importance as they dictate its physical and chemical properties. Computational methods are employed to determine the most stable geometric arrangements of the atoms in the molecule, known as conformations. By rotating the ethoxy and methoxy groups, a potential energy surface can be mapped out to identify the global and local energy minima.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5° | 0.00 | 65.2 |

| 2 | 65.2° | 1.25 | 20.1 |

| 3 | -63.8° | 1.30 | 14.7 |

Investigation of Intermolecular Interactions and Self-Assembly Processes

The way this compound molecules interact with each other governs its bulk properties, such as its crystal structure and solubility. Computational studies can elucidate the nature and strength of these intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. kuehnelab.com The self-assembly of molecules into larger, organized structures is driven by these non-covalent interactions. taylorandfrancis.com

For quinoline derivatives, π-π stacking interactions between the aromatic rings are often a dominant force in their self-assembly. nih.gov The presence of the ethoxy and methoxy groups in this compound introduces additional possibilities for intermolecular interactions, such as hydrogen bonding with solvent molecules or other functional groups. akademisains.gov.my Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.net Molecular dynamics simulations can further be employed to observe the dynamic process of self-assembly in solution or at interfaces. nih.gov

Theoretical Studies on Proton Exchange Dynamics in Solution

The quinoline nitrogen in this compound can participate in proton exchange reactions, particularly in acidic or basic solutions. acs.org Theoretical studies can model the dynamics of these proton transfer events, providing insights into the reaction mechanisms and rates. acs.org Computational methods can be used to calculate the pKa value of the protonated quinoline nitrogen, which is a measure of its acidity.

Studies on similar heterocyclic compounds have utilized computational approaches to understand how solvent molecules facilitate proton transfer and to determine the energy barriers associated with these processes. acs.org For this compound, theoretical models could predict how the electron-donating ethoxy and methoxy groups influence the basicity of the quinoline nitrogen and, consequently, the dynamics of proton exchange.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.gov

Development of Linear and Non-linear QSPR Models

For a series of related compounds, including derivatives of this compound, QSPR models can be developed to predict various properties. Linear models, such as Multiple Linear Regression (MLR), and non-linear models, like Artificial Neural Networks (ANN), are commonly employed. nih.govbenthamdirect.com These models use calculated molecular descriptors as independent variables to predict a specific property of interest. The success of a QSPR model is evaluated by its statistical significance and predictive power, often assessed through cross-validation techniques. benthamdirect.comallsubjectjournal.com

Identification of Physicochemical Descriptors Correlating with Molecular Properties

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. mdpi.com For quinoline derivatives, descriptors related to molecular size, shape, lipophilicity (log P), and electronic parameters (like HOMO and LUMO energies) have been shown to be important. mdpi.comrasayanjournal.co.in Identifying the descriptors that have the strongest correlation with a particular property is a key step in building a robust QSPR model. nih.gov

| Descriptor | Description | Typical Value Range |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 150 - 300 g/mol |

| logP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | 2.0 - 4.5 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 20 - 60 Ų |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -0.5 eV |

Application of Chemometric Methods (e.g., Principal Component Analysis, Hierarchical Cluster Analysis) in QSPR

Chemometric methods are statistical tools used to analyze and interpret the large datasets of molecular descriptors generated in QSPR studies. researchgate.net Principal Component Analysis (PCA) is a dimensionality reduction technique that can identify the most important sources of variation within a dataset of descriptors. researchgate.net Hierarchical Cluster Analysis (HCA) can be used to group molecules based on their structural similarity, which can be useful for understanding structure-property relationships. researchgate.net These methods help in selecting the most relevant descriptors for building QSPR models and in visualizing the relationships between different compounds. researchgate.netnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest within the crystal) dominates over the electron distribution of the surrounding molecules.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. These plots represent the frequency of different combinations of di (the distance from the surface to the nearest nucleus inside) and de (the distance to the nearest nucleus outside). Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing forces. For instance, H···H contacts typically appear as a large, diffuse region, while stronger interactions like hydrogen bonds manifest as distinct, sharp spikes.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which would be quantified by analyzing the percentage of the Hirshfeld surface area they cover.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Substituted Quinoline Derivatives

| Intermolecular Contact Type | Typical Percentage Contribution | Reference |

| H···H | 50-70% | |

| C···H/H···C | 10-30% | |

| O···H/H···O | 10-30% | |

| C···C (π-π stacking) | 2-8% | |

| N···H/H···N | 1-4% | |

| Note: This table presents typical data for related heterocyclic compounds to illustrate the expected output of such an analysis, as specific data for this compound is not available. |

Theoretical Investigation of Reaction Mechanisms and Reactivity

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. A cornerstone of this investigation is the mapping of the Potential Energy Surface (PES), which describes the energy of a chemical system as a function of its geometry. Reactants and products are located in energy minima on the PES, while the pathway between them proceeds through a saddle point known as the transition state (TS).

Transition state analysis involves locating and characterizing the geometry and energy of the TS for a specific reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are used to optimize the structure of the transition state. To confirm that a calculated structure is a true TS, a frequency calculation is performed; a genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, transition state, and products are identified, the reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state down to the corresponding reactant and product, confirming that the TS correctly connects the intended species. For a molecule like this compound, this analysis could be applied to study reactions such as electrophilic substitution on the quinoline ring or pyrolytic elimination.

Computational data derived from the PES allows for the calculation of key kinetic and thermodynamic parameters that govern a reaction.

Thermodynamic Parameters: The relative energies of reactants and products on the PES yield the enthalpy of reaction (ΔH). By including zero-point vibrational energies (ZPVE), thermal corrections, and entropy, the Gibbs free energy of reaction (ΔG) can be calculated, which determines the spontaneity of a reaction under given conditions.

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation enthalpy (ΔH‡). According to Transition State Theory (TST), the rate constant (k) of a reaction can be calculated using the Gibbs free energy of activation (ΔG‡).

For example, a computational study on the thermal decomposition of various ethoxyquinolines calculated activation energies for the elimination of ethylene (B1197577) to range from 40 to 47 kcal/mol, depending on the isomer and the computational method used. These calculations provide quantitative insight into how quickly a reaction will proceed.

Table 2: Example of Computationally Derived Kinetic and Thermodynamic Data for a Unimolecular Reaction of a Related Ethoxyquinoline

| Parameter | Description | Illustrative Value (kcal/mol) | Reference |

| ΔE0‡ | Activation Energy (at 0 K) | 41.73 | |

| ΔH | Enthalpy of Reaction | -10.5 | |

| ΔG | Gibbs Free Energy of Reaction | -12.0 | |

| Note: This table shows representative data for the pyrolytic decomposition of an ethoxyquinoline isomer to illustrate the outputs of such a study. Specific data for this compound is not available. |

Computational models are increasingly used to predict the regioselectivity of chemical reactions, particularly for aromatic compounds. For electrophilic aromatic substitution on this compound, the incoming electrophile could attack several different positions on the quinoline ring system. Predicting the major product is a key challenge.

Reactivity profiles can be generated by calculating various electronic properties of the molecule, which act as descriptors of reactivity. Common approaches include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. For an electrophilic attack, regions with a high HOMO density are considered more reactive.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution of a molecule. Regions of negative electrostatic potential (typically colored red) are electron-rich and are the most likely sites for electrophilic attack.

Proton Affinity Calculations: A modern and effective method predicts regioselectivity by calculating the proton affinity at each potential reaction site. The site with the highest proton affinity is predicted to be the most reactive towards electrophiles.

These methods allow for a qualitative and often quantitative prediction of which atom in the molecule is most likely to react, guiding synthetic efforts. For this compound, a computational analysis would weigh the activating and directing effects of the ethoxy and methoxy groups to predict the most probable site of substitution.

Structure Property Relationship Investigations of 2 Ethoxy 8 Methoxyquinoline

Impact of Substituent Position and Electronic Effects on Molecular Conformation and Stability

The ethoxy group at the 2-position and the methoxy (B1213986) group at the 8-position are both electron-donating groups. Their presence increases the electron density of the quinoline (B57606) ring system. These electronic effects can influence the molecule's dipole moment and its propensity for intermolecular interactions, such as π-π stacking. uncw.edu In substituted quinolines, the location of substituents is a critical determinant of conformational stability. For instance, steric hindrance between substituents can force the molecule into specific, and sometimes strained, conformations. uncw.edu In the case of 2-Ethoxy-8-methoxyquinoline, the proximity of the 8-methoxy group to the nitrogen atom of the quinoline ring can influence the local electronic environment and potentially restrict the rotation of the methoxy group.

Computational studies on substituted quinoline foldamers have shown that the combination of conformational changes and substituent effects dictates the molecule's regioselectivity in chemical reactions. uni-muenchen.de While this compound is not a foldamer, the principles of how substituents guide reactivity and stability are transferable. The electron-donating nature of the ethoxy and methoxy groups can affect the localization of the highest occupied molecular orbital (HOMO), which in turn influences the molecule's reactivity towards electrophiles. uni-muenchen.de

The stability of the molecule is also a function of these substituent effects. Electron-donating groups generally enhance the stability of the aromatic system. However, the specific arrangement of these groups in this compound can lead to unique intramolecular interactions that either further stabilize or destabilize the molecule.

Correlation Between Structural Modifications and Spectroscopic Signatures

The structural features of this compound give rise to distinct spectroscopic signatures, which are invaluable for its identification and characterization. Any modification to its structure, such as altering the substituents or their positions, would predictably alter these spectral fingerprints.

NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom. The chemical shifts of the aromatic protons on the quinoline ring are influenced by the electron-donating ethoxy and methoxy groups. These groups would typically cause an upfield shift (to lower ppm values) for the protons on the same ring, compared to unsubstituted quinoline. The protons of the ethoxy (a triplet and a quartet) and methoxy (a singlet) groups would appear in the aliphatic region of the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly reflect the electronic influence of the substituents, with the carbons directly attached to the oxygen atoms of the ethoxy and methoxy groups showing characteristic downfield shifts. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the quinoline ring, and C-O stretching from the ether linkages of the ethoxy and methoxy groups. The precise frequencies of these vibrations can be subtly influenced by the electronic environment created by the substituents.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is governed by the π-electron system of the quinoline ring. The absorption peaks correspond to π-π* and n-π* electronic transitions. mdpi.com The presence of the electron-donating ethoxy and methoxy groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, as they increase the energy of the HOMO. semanticscholar.org The solvent polarity can also influence the position of these absorption bands. rsc.org

The following table provides a summary of expected spectroscopic data for this compound based on data for related compounds.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons on the quinoline ring, signals for the ethoxy group (triplet and quartet), and a singlet for the methoxy group. |

| ¹³C NMR | Resonances for all carbon atoms, with those attached to oxygen appearing at lower field. |

| IR Spectroscopy | C-H, C=C, C=N, and C-O stretching vibrations. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* and n-π* transitions, likely red-shifted compared to quinoline. |

Elucidation of Adsorption Characteristics and Interfacial Behavior Based on Molecular Structure

The molecular structure of this compound plays a crucial role in determining its adsorption characteristics and behavior at interfaces. Quinoline and its derivatives are known to adsorb onto various surfaces, a property that is exploited in applications such as corrosion inhibition. researchgate.netbohrium.com

The adsorption process is governed by the interactions between the molecule and the surface. In the case of this compound, several structural features contribute to its potential for surface adsorption. The quinoline ring system, with its delocalized π-electrons, can interact with surfaces through π-π stacking or by donating electrons to vacant orbitals of a metal surface. acs.org

The nitrogen atom in the quinoline ring and the oxygen atoms of the ethoxy and methoxy groups possess lone pairs of electrons. These can act as active sites for adsorption, forming coordinate bonds with metal ions or hydrogen bonds with protic surfaces. researchgate.net The presence of both electron-donating groups enhances the electron density on the quinoline ring, which can strengthen its interaction with electron-deficient surfaces. bohrium.com

Studies on similar quinoline derivatives have shown that their adsorption on metal surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer. bohrium.com The effectiveness of these molecules as corrosion inhibitors is directly related to their ability to form a protective film on the metal surface, thereby isolating it from the corrosive environment. researchgate.net The specific nature of the substituents and their positions on the quinoline ring are critical in tuning this adsorption behavior and, consequently, the performance of the molecule in surface-related applications. acs.org

Tautomerism Studies and Their Influence on Molecular Structure and Reactivity

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a phenomenon observed in many heterocyclic compounds, including quinoline derivatives. researchgate.net For this compound, the potential for tautomerism is an important consideration as it can significantly impact its molecular structure and reactivity.

The most relevant form of tautomerism for quinoline derivatives often involves keto-enol or imine-enamine equilibria. rsc.org In the case of this compound, the presence of the ethoxy group at the 2-position does not directly lend itself to the classic keto-enol tautomerism seen in hydroxyquinolines. nih.govrsc.org However, theoretical studies on related systems can provide insights. For instance, studies on quinolin-4-ones have shown that an equilibrium exists between the keto and enol forms, and the position of this equilibrium is influenced by substituents and the solvent. scirp.org

The study of tautomerism in quinoline derivatives has been facilitated by spectroscopic techniques like NMR and UV-Vis, as well as computational methods. rsc.orgnih.gov These studies have revealed that the relative stability of tautomers can be finely tuned by the electronic nature and position of substituents on the quinoline ring. scirp.org Therefore, while this compound is predominantly in its ethoxy form, understanding the principles of tautomerism in the broader quinoline family is essential for predicting its behavior in different chemical environments and its potential for structural transformation.

Q & A

Q. How can researchers address discrepancies in reported toxicity profiles across studies?

Q. Notes for Methodological Rigor

- Data Validation: Always replicate experiments (n ≥ 3) and report statistical significance (p < 0.05).

- Ethical Compliance: Adhere to institutional biosafety protocols (e.g., IBC approvals for in vivo studies) .

- Documentation: Maintain detailed logs of reaction conditions, spectral raw data, and assay parameters for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.